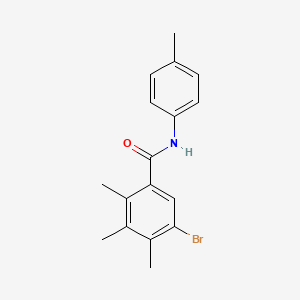
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide, also known as BMTB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BMTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide is not fully understood. However, it has been proposed that 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to enhance the activity of the GABA-A receptor, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter in the central nervous system. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to increase the release of GABA, leading to its anticonvulsant and analgesic effects. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to inhibit the activity of the inflammatory mediator, NF-kappa B, leading to its anti-inflammatory effects.
实验室实验的优点和局限性
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been found to exhibit low toxicity and high selectivity for its target receptors. However, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide with improved properties such as increased water solubility and longer half-life. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Furthermore, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide could be studied for its potential role in the treatment of other types of cancer.
合成方法
The synthesis of 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with 4-methylphenylamine. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified using column chromatography. The yield of the synthesis method is approximately 60%.
科学研究应用
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been extensively used in scientific research due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory effects. 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has also been studied for its potential role in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, 5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide has been found to exhibit anticancer properties and has been studied for its potential role in cancer therapy.
属性
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-7-14(8-6-10)19-17(20)15-9-16(18)13(4)11(2)12(15)3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNIWOLDFQUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4-trimethyl-N-(4-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)
![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
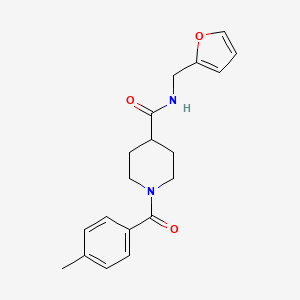
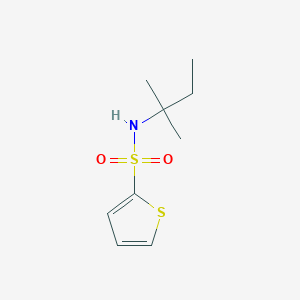
![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
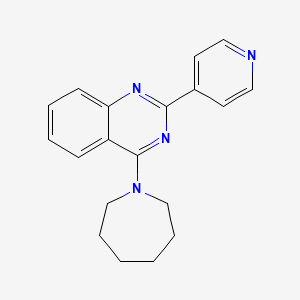
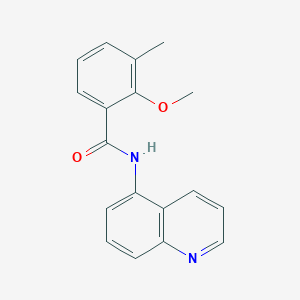
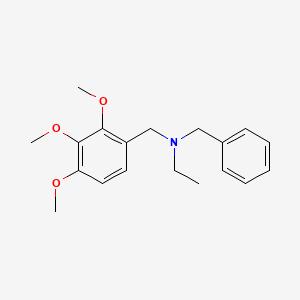

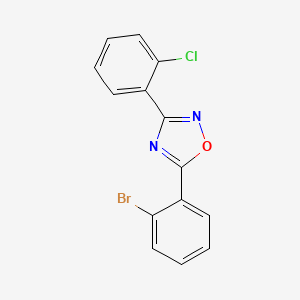
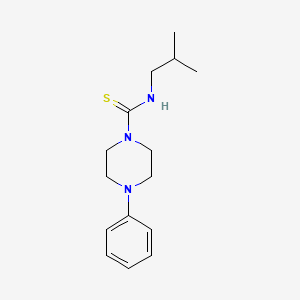
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)